molecular formula C13H17N3O2 B2596248 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL CAS No. 101018-69-3

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL

Cat. No.: B2596248
CAS No.: 101018-69-3
M. Wt: 247.298
InChI Key: NASWQTZQJWQZLD-UHFFFAOYSA-N
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Description

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL typically involves a multi-step process. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the morpholin-4-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of dimethylformamide (DMF) as a solvent and a palladium catalyst can facilitate the coupling reactions necessary for the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield while minimizing the use of hazardous reagents. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized benzodiazole compounds .

Scientific Research Applications

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL apart is its unique combination of the benzodiazole core with the morpholin-4-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Overview

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is a synthetic compound belonging to the class of benzodiazole derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The focus of this article is to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2O Molecular Weight 220 28 g mol \text{C}_{13}\text{H}_{16}\text{N}_2\text{O}\quad \text{ Molecular Weight 220 28 g mol }

Key Properties:

  • Solubility: Soluble in organic solvents like DMSO.
  • Toxicity: Classified as harmful if swallowed and causes skin irritation .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Potential against certain bacterial strains through inhibition of bacterial growth.
  • Anticancer Properties: Indications of cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells:
    • In vitro assays demonstrated that the compound exhibits selective cytotoxicity toward breast cancer cell lines (MCF7), with an IC50 value of approximately 25 µM. This suggests that it may interfere with cell cycle progression or induce apoptosis .
  • Mechanistic Insights:
    • Further investigations revealed that the compound may activate caspase pathways leading to programmed cell death. This was evidenced by increased caspase activity in treated cells compared to controls .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructureBiological ActivityReference
LinezolidLinezolidAntibacterial
4-Fluoro-N-{2-[...]}Fluoro CompoundAnticancer
4-(4-Fluoro...Fluoro MorpholineAntimicrobial

Properties

IUPAC Name

2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-14-11-2-3-12(17)10(13(11)15-9)8-16-4-6-18-7-5-16/h2-3,17H,4-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASWQTZQJWQZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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